![molecular formula C7H5F3O2S B2673129 Methyl 5-trifluoromethylthiophene-2-carboxylate CAS No. 116419-96-6](/img/structure/B2673129.png)
Methyl 5-trifluoromethylthiophene-2-carboxylate
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Overview
Description
Methyl 5-trifluoromethylthiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiophene derivative that contains a trifluoromethyl group, making it an important building block in the synthesis of various organic molecules.
Mechanism Of Action
The mechanism of action of Methyl 5-trifluoromethylthiophene-2-carboxylate is not well understood. However, it is believed that the trifluoromethyl group present in the molecule plays a crucial role in its biological activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 5-trifluoromethylthiophene-2-carboxylate have not been extensively studied. However, studies have shown that this compound exhibits significant anti-inflammatory and antioxidant activity. It has also been reported to have a positive effect on cognitive function and memory.
Advantages And Limitations For Lab Experiments
Methyl 5-trifluoromethylthiophene-2-carboxylate has several advantages as a building block in organic synthesis. It is readily available, easy to handle, and has good stability. However, it has some limitations, such as its high cost and the need for specialized equipment for its synthesis.
Future Directions
Methyl 5-trifluoromethylthiophene-2-carboxylate has great potential for future research. Some of the future directions for research include:
1. Synthesis of new derivatives of Methyl 5-trifluoromethylthiophene-2-carboxylate with improved biological activity.
2. Investigation of the mechanism of action of Methyl 5-trifluoromethylthiophene-2-carboxylate.
3. Development of new drugs for various diseases using Methyl 5-trifluoromethylthiophene-2-carboxylate as a building block.
4. Exploration of the potential applications of Methyl 5-trifluoromethylthiophene-2-carboxylate in materials science.
Conclusion:
In conclusion, Methyl 5-trifluoromethylthiophene-2-carboxylate is a unique compound that has gained significant attention in scientific research due to its potential applications in drug development and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of Methyl 5-trifluoromethylthiophene-2-carboxylate involves the reaction of 5-bromo-2-trifluoromethylthiophene with methyl chloroformate in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yields. This method has been reported in various scientific journals and has been optimized for better yields and purity.
Scientific Research Applications
Methyl 5-trifluoromethylthiophene-2-carboxylate has been widely used in scientific research as a building block in the synthesis of various organic molecules. It has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. This compound has also been used in the development of new drugs for various diseases such as cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
methyl 5-(trifluoromethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-3-5(13-4)7(8,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGATTBDJVDZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-trifluoromethylthiophene-2-carboxylate |
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